molecular formula C15H17ClF3N3O2 B11045341 2-[4-(2-chloroacetyl)piperazin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide

2-[4-(2-chloroacetyl)piperazin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B11045341
M. Wt: 363.76 g/mol
InChI Key: ICKPGPSMWCYUFO-UHFFFAOYSA-N
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Description

2-[4-(2-chloroacetyl)piperazin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide is a synthetic compound known for its potential applications in various fields, including medicinal chemistry and biological research. This compound features a piperazine ring substituted with a chloroacetyl group and an acetamide moiety linked to a trifluoromethylphenyl group, making it a versatile molecule for various chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-chloroacetyl)piperazin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide typically involves the following steps:

    Formation of the Piperazine Derivative: The starting material, piperazine, is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form 4-(2-chloroacetyl)piperazine.

    Acylation Reaction: The intermediate 4-(2-chloroacetyl)piperazine is then acylated with 2-(trifluoromethyl)phenylacetyl chloride in the presence of a base to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-chloroacetyl)piperazin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloroacetyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its functional groups.

    Hydrolysis: The acetamide moiety can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols, typically under mild conditions.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a new amide derivative, while hydrolysis can produce carboxylic acids and amines.

Scientific Research Applications

2-[4-(2-chloroacetyl)piperazin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(2-chloroacetyl)piperazin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The trifluoromethylphenyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. These interactions can disrupt essential biological pathways, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(2-chloroacetyl)piperazin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide is unique due to the presence of the trifluoromethyl group, which enhances its lipophilicity and potential biological activity. This makes it a valuable compound for drug development and other scientific research applications.

Properties

Molecular Formula

C15H17ClF3N3O2

Molecular Weight

363.76 g/mol

IUPAC Name

2-[4-(2-chloroacetyl)piperazin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C15H17ClF3N3O2/c16-9-14(24)22-7-5-21(6-8-22)10-13(23)20-12-4-2-1-3-11(12)15(17,18)19/h1-4H,5-10H2,(H,20,23)

InChI Key

ICKPGPSMWCYUFO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC=CC=C2C(F)(F)F)C(=O)CCl

Origin of Product

United States

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